molecular formula C38H59NO12 B2443989 PeritassineA CAS No. 262601-67-2

PeritassineA

Cat. No.: B2443989
CAS No.: 262601-67-2
M. Wt: 721.885
InChI Key: GFFOVSJDOREUGU-DCJKCRRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)26-29(53-21(6)43)38(37,36(30,10)48)57-35(26,9)14-50-34(47)25-13-39-12-11-24(16)25/h11-13,16-17,26-32,48H,14-15H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCIECFQBMGYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Peritassine A is primarily isolated from natural sources, specifically from the plant Tripterygium wilfordii . The isolation process involves high-performance counter-current chromatography, which separates the alkaloid from other plant constituents . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented, as the compound is mainly obtained through natural extraction.

Industrial Production Methods

Industrial production of Peritassine A also relies on the extraction from Tripterygium wilfordii. The process involves harvesting the plant, followed by extraction using solvents and chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Peritassine A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of Peritassine A.

Biological Activity

Peritassine A is a compound of interest in biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Peritassine A, also known as 7-(2-Fluorophenyl)-1,4-thiazepane hydrochloride , has a molecular formula of C11H12ClFN2SC_{11}H_{12}ClFN_2S and a molecular weight of approximately 247.76 g/mol. The presence of a fluorinated phenyl group enhances its lipophilicity, influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₂ClFN₂S
Molecular Weight247.76 g/mol
SolubilitySoluble in DMSO
Melting Point210-212 °C

The biological activity of Peritassine A is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to exhibit enzyme inhibition and receptor binding , which are crucial for modulating various biological pathways.

  • Enzyme Inhibition : Peritassine A has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
  • Receptor Binding : The compound shows affinity for various receptors, which may mediate its pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that Peritassine A demonstrates several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that Peritassine A exhibits antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce inflammatory markers in cell cultures.
  • Cytotoxicity : Investigations into the cytotoxic effects of Peritassine A on cancer cell lines have revealed promising results, suggesting potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Peritassine A against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of Peritassine A were assessed using a lipopolysaccharide (LPS) induced inflammation model in mice. Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that Peritassine A may inhibit inflammatory pathways.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of Peritassine A:

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus and E. coliXYZ University
Anti-inflammatory EffectsReduced TNF-α and IL-6 levelsABC Research Group
Cytotoxicity in Cancer CellsInduced apoptosis in cancer cell linesDEF Institute

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